molecular formula C12H20S2 B14252720 3-Octylthiophene-2-thiol CAS No. 358967-81-4

3-Octylthiophene-2-thiol

Cat. No.: B14252720
CAS No.: 358967-81-4
M. Wt: 228.4 g/mol
InChI Key: TYEHPHFSKKGSRO-UHFFFAOYSA-N
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Description

3-Octylthiophene-2-thiol is an organic compound belonging to the thiophene family, characterized by a sulfur atom in a five-membered ring. This compound is notable for its applications in various fields, including materials science and organic electronics, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Octylthiophene-2-thiol can be synthesized through the reaction of 3-bromothiophene with octylmagnesium bromide . This reaction typically occurs in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of Grignard reagents and subsequent purification processes to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Octylthiophene-2-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the thiol group to a sulfonic acid group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: The major product is often a sulfonic acid derivative.

    Substitution: Depending on the substituent, various substituted thiophenes can be formed.

Scientific Research Applications

3-Octylthiophene-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Octylthiophene-2-thiol involves its ability to act as a conductive polymer. When used in devices like ion-selective electrodes, it facilitates the transfer of ions to electrons, enhancing the device’s performance . The molecular targets include the ion-selective membrane and the electron-conducting substrate, where it forms stable interfacial potentials.

Properties

CAS No.

358967-81-4

Molecular Formula

C12H20S2

Molecular Weight

228.4 g/mol

IUPAC Name

3-octylthiophene-2-thiol

InChI

InChI=1S/C12H20S2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10,13H,2-8H2,1H3

InChI Key

TYEHPHFSKKGSRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC=C1)S

Origin of Product

United States

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